molecular formula C30H25N3O B14376838 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide CAS No. 88267-42-9

1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide

Katalognummer: B14376838
CAS-Nummer: 88267-42-9
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: LNTXSRIQTFQOQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of aniline with a suitable pyrrole precursor under specific conditions. The reaction typically requires a catalyst and may involve steps such as nitration, reduction, and cyclization. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Anilino-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide can be compared with other pyrrole derivatives, such as:

    1-Phenyl-2-methyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide: Similar structure but with a phenyl group instead of an anilino group.

    1-Anilino-2-ethyl-N,4,5-triphenyl-1H-pyrrole-3-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

    1-Anilino-2-methyl-N,4,5-diphenyl-1H-pyrrole-3-carboxamide: Similar structure but with one less phenyl group.

Eigenschaften

CAS-Nummer

88267-42-9

Molekularformel

C30H25N3O

Molekulargewicht

443.5 g/mol

IUPAC-Name

1-anilino-2-methyl-N,4,5-triphenylpyrrole-3-carboxamide

InChI

InChI=1S/C30H25N3O/c1-22-27(30(34)31-25-18-10-4-11-19-25)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)33(22)32-26-20-12-5-13-21-26/h2-21,32H,1H3,(H,31,34)

InChI-Schlüssel

LNTXSRIQTFQOQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(N1NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.